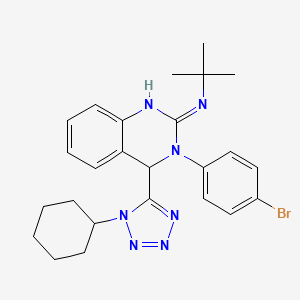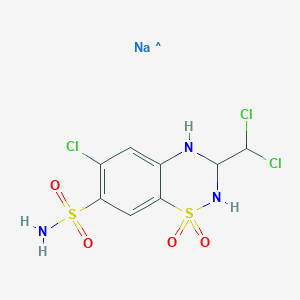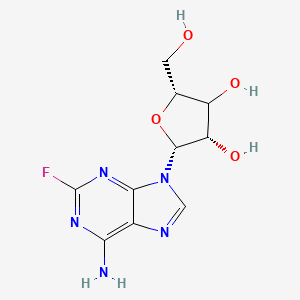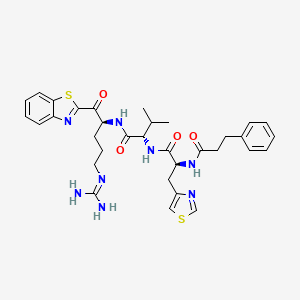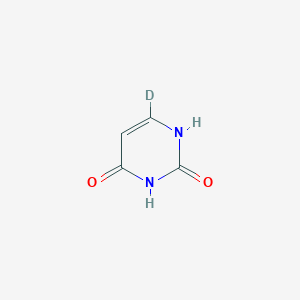
Antiparasitic agent-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiparasitic agent-10 is a compound used to combat parasitic infections. Parasitic diseases affect millions of people worldwide, causing significant morbidity and mortality. The need for effective antiparasitic agents is critical, especially in regions with limited access to healthcare. This compound has shown promise in treating various parasitic infections, making it a valuable addition to the arsenal of antiparasitic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a precursor compound, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like solid lipid nanoparticles (SLNs) have been employed to enhance the stability and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions
Antiparasitic agent-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s efficacy.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified chemical structures. These derivatives are often tested for their antiparasitic activity to identify the most effective compounds.
Scientific Research Applications
Antiparasitic agent-10 has a wide range of scientific research applications:
Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers investigate its effects on various parasitic organisms to understand its mode of action and potential resistance mechanisms.
Medicine: Clinical studies are conducted to evaluate its efficacy and safety in treating parasitic infections in humans and animals.
Mechanism of Action
The mechanism of action of Antiparasitic agent-10 involves targeting specific molecular pathways within the parasite. The compound disrupts essential processes or structures, such as the parasite’s cell membrane or metabolic pathways, leading to its death. Molecular targets may include enzymes involved in DNA replication, protein synthesis, or energy production . By interfering with these critical functions, this compound effectively eliminates the parasite.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antiparasitic agent-10 include imidazole derivatives, organoboron compounds, and other antiparasitic agents like primaquine and mefloquine .
Uniqueness
This compound stands out due to its unique chemical structure and mechanism of action. Unlike some other antiparasitic agents, it has shown efficacy against a broad spectrum of parasites and has a lower likelihood of inducing resistance. Additionally, its ability to be formulated into stable and bioavailable forms, such as solid lipid nanoparticles, enhances its therapeutic potential .
Properties
Molecular Formula |
C13H17N3O4S3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 4-methylsulfonylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C13H17N3O4S3/c1-23(19,20)15-8-6-14(7-9-15)13(21)22-10-11-2-4-12(5-3-11)16(17)18/h2-5H,6-10H2,1H3 |
InChI Key |
KSWALXSPLDLFSC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


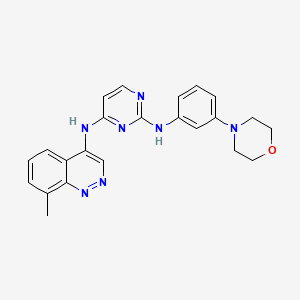

![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
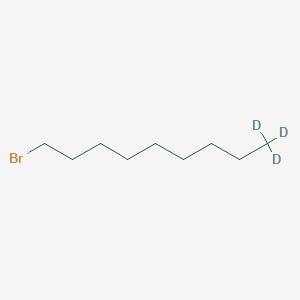
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)
![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
